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epi Dienogest

Cat. No.: B1161966
M. Wt: 311.42
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Steroidal Chemical Space and Isomeric Complexity

Steroids represent a fundamental class of lipids characterized by a specific four-ring core structure. The vastness of the steroidal chemical space is amplified by the concept of isomerism, where compounds share the same molecular formula but differ in the spatial arrangement of their atoms. This structural variance is particularly prominent in synthetic progestins, a class of steroids designed to mimic the action of progesterone (B1679170). oup.compoliklinika-harni.hr Progestins are broadly categorized based on their chemical structure, with one major group being the 19-norpregnane derivatives, which are distinguished by the absence of a methyl group at the C10 position. scispace.comoup.comnih.gov

The complexity of these molecules is further enhanced by the presence of multiple chiral centers, leading to a multitude of stereoisomers. Each stereoisomer can exhibit unique pharmacological properties, a phenomenon that underscores the critical importance of stereochemistry in drug design and development. Even subtle changes in the three-dimensional architecture of a steroid molecule can profoundly impact its binding affinity to target receptors and, consequently, its biological activity. bioscientifica.com

Dienogest (B1670515) (17α-cyanomethyl-17β-hydroxyestra-4,9-dien-3-one) is a synthetic progestin belonging to the 19-nortestosterone derivatives. tga.gov.aunih.gov It possesses four stereogenic centers, which means that a number of stereoisomers can exist. geneesmiddeleninformatiebank.nl The specific stereochemistry of dienogest is crucial for its biological function. The term "epi-dienogest" refers to an epimer of dienogest, a type of stereoisomer that differs in the configuration at only one of several stereogenic centers. The study of such isomers is essential for a comprehensive understanding of the structure-activity relationships within this class of compounds.

Rationale for Dedicated Research on epi-Dienogest Stereoisomers

The dedicated investigation into the stereoisomers of dienogest, such as epi-dienogest, is driven by several key scientific imperatives. The primary rationale is to fully characterize the pharmacological profile of not just the primary active compound, but also its related isomers which may be present as impurities or be formed as metabolites. The presence of even small amounts of an isomeric impurity can potentially alter the efficacy and safety profile of a pharmaceutical product.

Research into epi-dienogest allows for a deeper understanding of the specific structural requirements for interaction with the progesterone receptor (PR) and other steroid receptors. nih.gov By comparing the biological activity of dienogest with its epimers, researchers can elucidate which chiral centers and functional groups are critical for receptor binding and subsequent biological response. This knowledge is invaluable for the rational design of new, more selective, and potent progestogenic agents with improved therapeutic profiles.

Furthermore, the synthesis and characterization of stereoisomers like epi-dienogest are crucial for developing robust analytical methods. These methods are necessary to ensure the stereochemical purity of the bulk drug substance and the final pharmaceutical product. Advanced spectroscopic techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS/MS) are employed to differentiate between these closely related isomers.

Overview of Current Academic Knowledge Gaps in Dienogest Stereochemistry

Despite the clinical importance of dienogest, there remain significant gaps in the academic knowledge base concerning its stereochemistry and the specific biological activities of its various isomers. While the primary stereoisomer, dienogest, has been extensively studied, its epimers, including epi-dienogest, are less well-characterized.

A major knowledge gap is the lack of comprehensive studies on the in-vitro and in-vivo pharmacological profiles of individual dienogest stereoisomers. While dienogest is known to be a selective progesterone receptor agonist with anti-androgenic properties, the receptor binding affinities and functional activities of epi-dienogest and other isomers have not been thoroughly investigated. nih.govresearchgate.netscispace.com It is currently unclear whether these isomers are biologically active, and if so, what their specific effects might be.

Another area requiring further research is the metabolic fate of dienogest and the potential for in-vivo epimerization. The metabolism of progestogens is generally not well understood, and it is plausible that metabolic processes could lead to the formation of epi-dienogest from dienogest. oup.com Understanding these metabolic pathways is crucial for a complete picture of the drug's action in the body.

Finally, there is a need for more detailed information on the synthesis and purification of dienogest stereoisomers to facilitate further research. researchgate.net The availability of pure samples of each isomer is a prerequisite for conducting detailed pharmacological and toxicological studies. The development of stereoselective synthetic routes and efficient purification methods would significantly advance the field.

Properties

Molecular Formula

C₂₀H₂₅NO₂

Molecular Weight

311.42

Synonyms

(17β)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile;  2-((8S,13S,14S,17S)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)acetonitrile

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for Epi Dienogest

Stereoselective Synthesis Pathways for 17-epi-Dienogest

The synthesis of 17-epi-Dienogest is intrinsically linked to the synthesis of Dienogest (B1670515), as it primarily arises as a stereoisomeric impurity during this process. The core synthetic challenge lies in the precise control of the stereocenter at the C-17 position of the steroid skeleton. Pathways typically begin with a common steroid precursor, such as estrone-3-methyl ether (EME), and proceed through several key transformations. googleapis.com

A general synthetic route involves the protection of the 3-keto group, modification of the 17-keto group, and subsequent deprotection and isomerization steps to form the final dienone system. googleapis.com The formation of 17-epi-Dienogest occurs when the introduction of the substituents at C-17—a hydroxyl group and a cyanomethyl group—proceeds with the opposite stereochemistry to that of Dienogest. While Dienogest is the 17α-cyanomethyl-17β-hydroxy derivative, its epimer, 17-epi-Dienogest, possesses the 17β-cyanomethyl-17α-hydroxy configuration or other stereochemical variations at this position.

Mechanistic Studies of Cyanomethylation Stereoselectivity at C-17

The critical step governing the formation of Dienogest versus its 17-epimer is the cyanomethylation of a 17-keto steroid precursor. This reaction typically involves the nucleophilic addition of a cyanomethyl group, often from cyanomethyl lithium, to the carbonyl at C-17. googleapis.com The stereoselectivity of this addition is dictated by the steric environment of the steroid's D-ring.

The mechanism involves the attack of the cyanomethyl anion on the planar sp²-hybridized carbon of the ketone. The steroid's tetracyclic structure presents two distinct faces for attack: the α-face (bottom) and the β-face (top). The bulky angular methyl group at C-13 generally hinders attack from the β-face, leading to a preferential attack from the less hindered α-face. This is designed to produce the desired 17β-hydroxy group and place the cyanomethyl group in the 17α position. However, this stereoselectivity is not absolute. Changes in reaction conditions, such as solvent, temperature, or the nature of the cyanomethylating agent, can influence the facial selectivity, leading to the formation of the undesired 17-epi-Dienogest as a by-product.

Exploration of Novel Precursors and Protecting Group Strategies

The synthesis of Dienogest and, consequently, its epimer, has been explored starting from various precursors. Estrone-3-methyl ether (EME) is a common starting material. googleapis.com An alternative patented route begins with estra-4,9-diene-3,17-dione, which already contains the desired double bond configuration in the A and B rings. drugbank.com

Protecting group strategies are crucial for directing the synthetic pathway and maximizing yields. google.com In syntheses starting from precursors where the 3-position is a ketone, this group must be protected to prevent it from reacting during the modification of the C-17 ketone. drugbank.comresearchgate.net Common protecting groups for ketones include acetals and ketals. researchgate.net For instance, 2,2-dimethyl-1,3-propylene glycol can be used to form a ketal at the 3-position, which is stable under the basic conditions of the subsequent epoxidation and cyanidation steps. drugbank.com The choice of protecting group and the conditions for its installation and removal are critical, as incomplete reactions or harsh deprotection steps can lead to a more complex mixture of products and impurities. googleapis.com Orthogonal protecting group strategies, where different functional groups can be deprotected independently, are often employed in complex multi-step syntheses to enhance efficiency. researchgate.net

Enantioselective and Diastereoselective Synthetic Routes

Since the steroidal core is typically derived from a naturally occurring and enantiomerically pure starting material, the primary stereochemical challenge is diastereoselectivity. The synthesis of Dienogest is an example of a diastereoselective process, aiming to create a specific one of several possible diastereomers. The formation of 17-epi-Dienogest is a result of incomplete diastereoselectivity in the C-17 cyanomethylation step.

Research in steroid synthesis continuously seeks to improve diastereoselectivity. This can involve the use of chiral reagents or catalysts, or the strategic placement of directing groups on the substrate that steer an incoming reagent to a specific face of the molecule. In the context of Dienogest synthesis, efforts focus on optimizing reaction conditions to maximize the formation of the desired diastereomer over the 17-epi by-product. researchgate.net This highlights the importance of diastereoselective control in producing medicinally relevant steroid analogues. researchgate.net

Post-Synthetic Modification and Derivatization for Research Probes

While literature specifically detailing the derivatization of isolated 17-epi-Dienogest is limited, its structure offers several functional handles for post-synthetic modification to create research probes. The molecule possesses a secondary hydroxyl group at C-17, a nitrile group, and a ketone at C-3, all of which are amenable to chemical transformation.

Potential derivatization strategies include:

Esterification or Etherification: The C-17 hydroxyl group can be converted into esters or ethers. This is a common strategy in steroid chemistry to modify properties like solubility or to attach labels (e.g., fluorescent tags, biotin) for use in biological assays.

Nitrile Group Transformation: The cyanomethyl group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations would yield novel analogues of epi-Dienogest with different chemical properties, which could be used to study structure-activity relationships.

Labeling: For analytical and research purposes, stable isotopes (e.g., deuterium) can be incorporated into the molecule to serve as internal standards in mass spectrometry-based quantification assays. researchgate.net

Such derivatizations are essential for developing tools to investigate the biological activity, metabolic fate, and receptor binding profiles of epi-Dienogest, distinguishing its effects from those of Dienogest itself. acs.org

Optimization of Reaction Conditions for Isomeric Purity

Achieving high isomeric purity is paramount in pharmaceutical synthesis. For Dienogest, this means minimizing the formation of 17-epi-Dienogest. Optimization focuses on both the synthetic reaction conditions and post-synthesis purification.

During synthesis, the acid-catalyzed deprotection of ketal intermediates and the isomerization of the double bond system is a critical step where impurities can arise. The use of traditional acids like hydrochloric or sulfuric acid can sometimes lead to incomplete isomerization, resulting in impurities. The use of perchloric acid has been reported as a method to control the formation of certain by-products. researchgate.net

Post-synthesis, crystallization is the preferred method for purification. A well-established technique involves dissolving the crude product mixture, which contains Dienogest, epi-Dienogest, and other impurities, in a solvent mixture like dimethylformamide (DMF) and water. By carefully controlling the temperature and solvent ratio, the less soluble, desired Dienogest isomer crystallizes out, leaving the more soluble epi-isomer and other impurities in the mother liquor. This process can effectively reduce the level of individual impurities to below 0.1%. researchgate.net

Analysis of By-products and Impurity Profiles in Synthetic Batches

The synthesis of Dienogest produces a profile of related substances, with 17-epi-Dienogest being a key diastereomeric impurity. Another significant epimeric impurity is Dimethoxy 17-epi-Dienogest, which is a precursor to 17-epi-Dienogest that arises during a synthetic pathway involving a dimethoxy ketal intermediate. Current time information in Bangalore, IN.

Other common by-products and impurities include:

Dienogest Impurity I: An isomer with a different double bond arrangement (Δ5(10),9(11)-diene), which results from incomplete isomerization during the final deprotection/isomerization step.

11β-Hydroperoxy Dienogest (Impurity K): An oxidative derivative formed through the oxidation of the steroid backbone. nih.gov

11-Hydroxy Dienogest (Impurity A): A hydroxylated derivative of Dienogest. nih.gov

The analysis and quantification of these impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed. umweltbundesamt.de These methods allow for the separation and detection of various isomers and by-products, ensuring the purity and consistency of the final active pharmaceutical ingredient. umweltbundesamt.de

Impurity NameChemical NameLikely Origin
17-epi-Dienogest2-((8S,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)acetonitrileIncomplete stereoselectivity during C-17 cyanomethylation
Dimethoxy 17-epi-Dienogest3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-dieneEpimeric precursor from deprotection of a ketal intermediate Current time information in Bangalore, IN.
Dienogest Impurity I17α-cyanomethyl-17β-hydroxy-estr-5(10),9(11)-diene-3-oneIncomplete isomerization of the Δ5(10) double bond
Dienogest Impurity K11β-Hydroperoxy DienogestOxidation of the Dienogest molecule nih.gov
Dienogest Impurity A11-Hydroxy DienogestHydroxylation of the Dienogest molecule nih.gov

Elucidation of Stereochemical Conformation and Absolute Configuration of Epi Dienogest

Spectroscopic Techniques for Structural Characterization

The definitive identification and characterization of stereoisomers like epi-Dienogest rely on a suite of sophisticated spectroscopic and analytical methods capable of discerning subtle differences in molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of molecules. nih.gov By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR can differentiate between epimers. Although specific NMR spectral data for epi-Dienogest is not widely published, the principles of stereochemical assignment can be applied.

The inversion of the hydroxyl and cyanomethyl groups at the C17 chiral center would induce significant changes in the NMR spectrum compared to Dienogest (B1670515). Protons and carbons in close proximity to the C17 position would experience altered magnetic shielding, leading to distinct chemical shifts. For instance, the chemical shift of the methyl group at C18 (H₃-18) and the protons of the cyanomethyl group would be particularly sensitive to the stereochemical change. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in confirming the spatial proximity of specific protons, thereby providing conclusive evidence for the relative configuration at C17.

Table 1: Predicted Key Differences in NMR Spectra of Dienogest vs. epi-Dienogest

Nucleus/GroupExpected Observation for epi-Dienogest (vs. Dienogest)Rationale
C17 Different ¹³C chemical shiftThe carbon at the epimeric center is in a distinct electronic environment.
C18 Methyl Group Altered ¹H and ¹³C chemical shiftsThe proximity and orientation relative to the C17-hydroxyl and C17-cyanomethyl groups change, affecting shielding.
Cyanomethyl Group (CH₂CN) Altered ¹H and ¹³C chemical shiftsThe spatial position relative to the steroid backbone is inverted.
NOESY Correlations Different through-space correlationsNOESY correlations between the C18-protons and the cyanomethyl protons would differ significantly from those in Dienogest, confirming the inverted stereochemistry.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating stereoisomers and assessing the purity of chiral compounds. nih.govresearchgate.net The separation of Dienogest from its C17 epimer can be achieved using either chiral stationary phases (CSPs) or, more commonly, high-resolution reversed-phase columns that can differentiate between diastereomers. researchgate.netacs.org

The development of a validated HPLC method is crucial for quantifying the presence of epi-Dienogest as an impurity in bulk Dienogest. researchgate.net The method would involve selecting a column and mobile phase that provide adequate resolution between the two epimer peaks. nih.gov Detection is typically performed using UV spectrophotometry. The goal of such an assay is to determine the percentage of the undesired epimer relative to the total area of both peaks, ensuring the stereochemical purity of the active pharmaceutical ingredient. nih.gov

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline molecule. spectroscopyasia.com This technique involves diffracting X-rays off a single, high-quality crystal to generate an electron density map, from which atomic positions can be precisely determined. spectroscopyasia.com

Currently, direct crystallographic data for epi-Dienogest remains unpublished. Therefore, its absolute configuration has not been experimentally confirmed by this method. For comparison, the parent compound Dienogest has been characterized and is known to crystallize in an orthorhombic system. Obtaining a suitable single crystal of epi-Dienogest would be a prerequisite for its crystallographic analysis. Such an analysis would unambiguously confirm the R or S configuration at the C17 center and provide precise bond lengths and angles for the entire molecule.

Chiral Chromatography and Spectrometry for Enantiomeric Purity Assessment

Conformational Analysis and Energy Minima of epi-Dienogest

For epi-Dienogest, the inversion at C17 has significant conformational implications. In Dienogest, the 17α-cyanomethyl and 17β-hydroxy groups adopt specific orientations. In epi-Dienogest, the larger cyanomethyl group is in the 17β position. This change would likely alter the conformational preference of the D-ring of the steroid and the rotational freedom of the cyanomethyl side chain to minimize steric strain. Computational analysis would be required to identify the global energy minimum and any other low-energy conformers, providing insight into the molecule's preferred shape in solution. geneesmiddeleninformatiebank.nl

Stereochemical Implications for Molecular Recognition

The biological activity of a steroid is predicated on its ability to bind to specific protein receptors, a process known as molecular recognition. This interaction is highly dependent on the precise three-dimensional fit between the steroid (the ligand) and the receptor's binding pocket. bioscientifica.com The specific stereochemistry of a progestin dictates its binding affinity and selectivity for various steroid receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), and others. bioscientifica.com

Dienogest exerts its primary effects through potent progestational activity, which stems from its binding to the progesterone receptor. researchgate.net The 17α-cyanomethyl group of Dienogest is well-tolerated by the progesterone receptor. researchgate.net In epi-Dienogest, the stereochemistry at C17 is inverted. This change in the spatial orientation of the hydroxyl and cyanomethyl groups fundamentally alters the molecule's shape, which is expected to disrupt the optimal fit within the progesterone receptor's binding site. This structural mismatch would likely lead to a significant reduction in binding affinity. Consequently, epi-Dienogest is predicted to have considerably weaker progestational activity compared to Dienogest. This highlights the critical importance of stereochemistry in drug design, where even a single chiral center inversion can dramatically alter a molecule's therapeutic efficacy. oup.com

Molecular Pharmacology of epi-Dienogest: An Analysis of Available Scientific Data

Following a comprehensive investigation into the molecular pharmacology of the compound "epi-Dienogest," it has been determined that there is a significant scarcity of publicly available scientific literature on this specific chemical entity. The existing research predominantly focuses on its parent compound, Dienogest.

Epi-Dienogest, specifically identified in some contexts as Dimethoxy 17-epi-Dienogest, is recognized as an impurity that can be formed during the synthesis of Dienogest. While its existence as a related chemical substance is noted, detailed characterization of its independent pharmacological activity is not extensively documented in peer-reviewed scientific publications.

The specific data required to construct a detailed molecular and cellular profile for epi-Dienogest, as outlined in the requested article structure, is not available in the public domain. This includes in-depth information on:

Steroid Receptor Binding Affinities and Kinetics: Quantitative data on the binding affinity of epi-Dienogest to progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, as well as comparative profiles against Dienogest, are not published.

Ligand-Receptor Complex Dynamics: Studies detailing the formation and stability of an epi-Dienogest-receptor complex are not found in the available literature.

Downstream Molecular Signaling: There is no specific information on gene expression profiling or protein-protein interaction studies (such as coactivator/corepressor recruitment) in response to epi-Dienogest.

Cellular Effects: Research detailing the antiproliferative or anti-inflammatory mechanisms of epi-Dienogest in non-human or immortalized cell lines is not present in the accessible scientific record.

Suggestions in limited technical documents point toward the potential for future research in these areas, which underscores the current lack of data.

Due to this absence of specific scientific research on epi-Dienogest, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline for this particular compound.

Extensive research is, however, available for the parent compound, Dienogest , which would allow for a comprehensive analysis covering all the specified topics.

Molecular Pharmacology and Receptor Interaction Studies of Epi Dienogest in Vitro and Preclinical Models

Mechanistic Investigations in Non-Human Animal Models (e.g., Uterine Response in Rodents, Angiogenesis Inhibition)

Preclinical studies utilizing non-human animal models have been instrumental in elucidating the mechanistic pathways through which dienogest (B1670515) exerts its effects. These investigations have primarily focused on its impact on uterine tissue response, particularly in rodent models of endometriosis, and its ability to inhibit angiogenesis, a critical process in the establishment and growth of endometriotic lesions.

Uterine Response in Rodents

Rodent models of surgically induced endometriosis have provided significant insights into the in vivo actions of dienogest. Studies consistently demonstrate that dienogest reduces the volume and area of endometrial implants. nih.gov In rat models where endometrial tissue is autotransplanted, oral administration of dienogest has been shown to significantly decrease the size of these lesions. nih.gov

The effect of dienogest on uterine weight in rodents appears to be dose-dependent and can vary between studies. Some investigations have found that at certain concentrations, dienogest effectively reduces endometrial lesion size without a corresponding effect on uterine weight. nih.gov However, other findings suggest that higher doses might lead to an increase in uterine weight, a response potentially attributable to estrogenic effects at those concentrations in rodents. In studies comparing dienogest to other agents, the synthetic steroid did not significantly alter uterine weight, in contrast to substances like buserelin (B193263) which caused a notable decrease. Furthermore, dienogest has demonstrated partial effectiveness within a specific dose range in rat models involving a traumatized uterine horn. In vitro work using rat endometrial cells has also confirmed an antiproliferative effect.

Summary of Dienogest Effects on Uterine Response in Rodent Models
ModelKey FindingsReference
Rat model of induced endometriosisReduced volume of endometrial implants.
Rat model with autotransplanted uterine tissueSignificantly reduced total endometrial lesion area. nih.gov
Rat model of induced endometriosisNo significant effect on uterine weight at a dose of 0.3 mg/kg/day. nih.gov
Rat model of induced endometriosisHigher dose (1.0 mg/kg/day) resulted in heavier uteruses compared to controls.
Rat model with traumatized uterine hornPartially effective in a narrow dose range.

Angiogenesis Inhibition

A crucial mechanism contributing to the efficacy of dienogest is its potent anti-angiogenic activity. nih.gov Angiogenesis, the formation of new blood vessels, is essential for the survival and proliferation of ectopic endometrial tissue. nih.govspandidos-publications.com Preclinical studies have shown that dienogest can effectively suppress this process in various models. nih.gov

In a rat endometrial autograft model, administration of dienogest resulted in a significant suppression of angiogenesis within the endometrial grafts. oup.com This was evidenced by a reduction in the size of the microvascular network and a decrease in microvessel density. oup.com The study also noted structural changes in the newly formed microvessels. oup.com Further investigations using models such as the mouse dorsal air sac assay and the chick embryo chorioallantoic membrane have corroborated the inhibitory activity of dienogest on angiogenesis. nih.gov Specifically, oral administration of dienogest was found to significantly suppress angiogenesis induced by tumor cells in the mouse dorsal air sac assay. nih.gov This anti-angiogenic action is considered a key component of its therapeutic effect. nih.gov The underlying molecular mechanism may involve the inhibition of pathways such as the NF-κB pathway. spandidos-publications.com

Summary of Dienogest Effects on Angiogenesis in Preclinical Models
ModelKey FindingsReference
Rat endometrial autograft modelInhibited angiogenesis, reduced microvascular network size, and decreased microvessel density. oup.com
Mouse dorsal air sac assayDisplayed inhibitory activity on angiogenesis.
Chick embryo chorioallantoic membranesDisplayed inhibitory activity on angiogenesis.
Mouse model (general)Significantly suppressed angiogenesis. nih.gov
Mouse dorsal air sac assay (S-180 tumor cells)Oral administration significantly suppressed tumor-cell-induced angiogenesis. nih.gov
Embryonic angiogenesis modelTopical treatment dose-dependently inhibited embryonic angiogenesis. nih.gov

Biochemical Pathways and Metabolic Transformations of Epi Dienogest Non Human and in Vitro Systems

Identification of Phase I and Phase II Metabolites in Liver Microsomes and Hepatocytes

In vitro studies utilizing liver microsomes and hepatocytes are instrumental in identifying the metabolic products of drug candidates. srce.hrevotec.com Liver microsomes contain a rich complement of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for oxidative, reductive, and hydrolytic reactions. wuxiapptec.comsrce.hr Hepatocytes, on the other hand, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, the latter of which catalyze conjugation reactions (e.g., glucuronidation, sulfation) that increase the water solubility of metabolites, facilitating their excretion. evotec.comsemanticscholar.org

For Dienogest (B1670515), the parent compound of epi-Dienogest, metabolism is known to be extensive, leading to the formation of endocrinologically inactive metabolites. tga.gov.aunps.org.au While specific data on epi-Dienogest is limited, the metabolic pathways of Dienogest provide a strong basis for predicting its metabolic fate. The primary metabolites of Dienogest identified in various studies include hydroxylated and conjugated derivatives. wikipedia.orgtandfonline.com It is anticipated that epi-Dienogest would undergo similar metabolic transformations.

Phase I Metabolism: Phase I reactions introduce or expose functional groups on the parent molecule. For Dienogest, these reactions primarily involve hydroxylation. wikipedia.org It is plausible that epi-Dienogest also undergoes hydroxylation at various positions on the steroid nucleus.

Phase II Metabolism: Following Phase I reactions, the metabolites can undergo Phase II conjugation. For Dienogest, metabolites are excreted as glucuronide and sulfate (B86663) conjugates. wikipedia.org Therefore, it is expected that the hydroxylated metabolites of epi-Dienogest would be further conjugated with glucuronic acid and sulfate in hepatocyte systems.

Table 1: Potential Metabolites of epi-Dienogest in Liver Microsomes and Hepatocytes

Metabolic Phase Potential Metabolite Type Description
Phase IHydroxylated epi-DienogestIntroduction of one or more hydroxyl (-OH) groups onto the epi-Dienogest molecule.
Phase IIepi-Dienogest GlucuronideConjugation of a hydroxylated epi-Dienogest metabolite with glucuronic acid.
Phase IIepi-Dienogest SulfateConjugation of a hydroxylated epi-Dienogest metabolite with a sulfate group.

Enzymatic Pathways Involved in epi-Dienogest Metabolism (e.g., Cytochrome P450 Enzymes, Reductases)

The metabolism of steroid hormones is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com In the case of Dienogest, in vitro and in vivo studies have consistently identified CYP3A4 as the major enzyme responsible for its metabolism. tga.gov.aunps.org.autermedia.pl Given the structural similarity, it is highly probable that CYP3A4 is also the primary enzyme involved in the metabolism of epi-Dienogest.

CYP3A4 is a versatile enzyme known to metabolize a wide range of substrates and is highly expressed in the liver and intestine. ditki.com Its involvement in Dienogest metabolism suggests that co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) or inducers (e.g., rifampicin) can significantly alter its plasma concentrations. nps.org.au Similar interactions would be expected for epi-Dienogest.

In addition to CYP enzymes, reductases can also play a role in steroid metabolism. For instance, aldo-keto reductases are involved in the metabolism of some steroid compounds. researchgate.net While specific studies on the role of reductases in epi-Dienogest metabolism are not available, the reduction of the Δ4-3-keto group is a known metabolic pathway for Dienogest, suggesting the involvement of such enzymes. wikipedia.org

Table 2: Key Enzymes Potentially Involved in epi-Dienogest Metabolism

Enzyme Family Specific Enzyme Predicted Role in epi-Dienogest Metabolism
Cytochrome P450CYP3A4Primary enzyme responsible for Phase I hydroxylation. tga.gov.aunps.org.au
ReductasesAldo-keto reductasesPotential involvement in the reduction of keto groups. researchgate.net
TransferasesUDP-glucuronyltransferasesCatalyze Phase II glucuronidation of hydroxylated metabolites. researchgate.net
TransferasesSulfotransferasesCatalyze Phase II sulfation of hydroxylated metabolites.

Stereospecificity of Metabolic Enzymes Towards epi-Dienogest

Stereoisomers of a drug can exhibit different pharmacological and toxicological properties due to their differential interactions with enzymes and receptors. The stereochemistry of a molecule can significantly influence its metabolic fate. Metabolic enzymes, being chiral entities themselves, often exhibit stereospecificity, meaning they metabolize one stereoisomer at a different rate or via a different pathway compared to another.

While direct studies on the stereospecific metabolism of epi-Dienogest are scarce, research on other steroids has demonstrated the importance of stereochemistry in their metabolism. For instance, the metabolism of norethisterone involves A-ring reduced metabolites with specific stereochemistry. nih.gov The enzymes responsible for these transformations, such as reductases and hydroxylases, can exhibit substrate stereoselectivity.

Given that epi-Dienogest is a stereoisomer of Dienogest, it is conceivable that the metabolic enzymes, particularly CYP3A4, may exhibit different affinities and catalytic efficiencies towards epi-Dienogest compared to Dienogest. This could potentially lead to quantitative and even qualitative differences in the metabolite profiles of the two isomers. However, without specific experimental data, the precise nature and extent of this stereospecificity remain speculative.

Comparative Metabolic Fate with Dienogest in Preclinical Species

Preclinical animal models are essential for understanding the in vivo metabolism and disposition of a new chemical entity before it proceeds to human trials. mdpi.com The choice of animal species is critical, as interspecies differences in drug metabolism are common. evotec.com

Studies on Dienogest have been conducted in various preclinical species, including rats, rabbits, dogs, and monkeys, to characterize its pharmacokinetic and pharmacodynamic profile. hres.ca These studies have shown that Dienogest is extensively metabolized and its metabolites are rapidly excreted. tga.gov.auresearchgate.net

A comparative study of the metabolic fate of epi-Dienogest and Dienogest in a relevant preclinical species, such as the rat or monkey, would be crucial. Such a study would involve administering both compounds and analyzing plasma, urine, and feces for the parent drug and its metabolites. This would allow for a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Key comparative parameters would include:

Rate and extent of metabolism: Determining if one isomer is metabolized more rapidly or extensively than the other.

Metabolite profile: Identifying any qualitative or quantitative differences in the metabolites formed from each isomer.

Excretion pathways: Comparing the primary routes and rates of excretion (renal vs. fecal) for both compounds and their metabolites.

Structure Activity Relationship Sar and Computational Chemistry Investigations of Epi Dienogest

Theoretical SAR Analysis of the 17-Position Stereochemistry on Receptor Binding and Activity

The biological activity of steroid hormones is profoundly influenced by their three-dimensional structure, with subtle changes in stereochemistry often leading to significant alterations in receptor binding and subsequent physiological response. In the case of dienogest (B1670515) and its 17-epimer, epi-dienogest, the stereochemical configuration at the C17 position of the steroid's D-ring is a critical determinant of its progestational activity.

Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a potent and selective agonist of the progesterone (B1679170) receptor (PR). wikipedia.orgmdpi.com Its activity is intrinsically linked to the specific orientation of the 17α-cyanomethyl and 17β-hydroxyl groups. This configuration allows for optimal interaction within the ligand-binding pocket of the progesterone receptor.

In epi-dienogest, the stereochemistry at C17 is inverted to 17β-cyanomethyl and 17α-hydroxyl. This seemingly minor modification has a substantial impact on its interaction with the progesterone receptor. Theoretical analysis and data from related steroid impurities suggest that this C17 stereoinversion significantly reduces the binding affinity for the progesterone receptor. Studies on analogous steroid structures indicate that the precise geometry of substituents at both the 17α and 17β positions is crucial for modulating the balance between agonist and antagonist activity. nih.gov For progestins, the 17β-hydroxyl group is a common feature that facilitates key interactions, such as hydrogen bonding, within the receptor's binding site. Inverting this to a 17α-hydroxyl group, as seen in epi-dienogest, would reposition this critical hydrogen bond donor, disrupting the established binding mode and weakening the ligand-receptor interaction.

The cyanomethyl group at the 17α-position in dienogest is well-tolerated by the progesterone receptor and contributes to its high selectivity. researchgate.net Flipping this group to the 17β-position in epi-dienogest would introduce steric hindrance, further compromising the fit of the molecule within the confined space of the ligand-binding pocket. Therefore, from a structure-activity relationship perspective, epi-dienogest is predicted to be a significantly weaker progestin than its parent compound, dienogest.

Table 1: Comparative Analysis of C17 Stereochemistry in Dienogest and epi-Dienogest

FeatureDienogestepi-Dienogest (Predicted)Impact of Stereochemical Inversion
C17α-Substituent Cyanomethyl (-CH₂CN)Hydroxyl (-OH)Relocates the bulky, hydrophobic cyanomethyl group and the hydrogen-bond donating hydroxyl group.
C17β-Substituent Hydroxyl (-OH)Cyanomethyl (-CH₂CN)Places the bulky cyanomethyl group in a position that likely causes steric clashes with receptor residues.
Receptor Affinity High affinity for Progesterone Receptor (PR). wikipedia.orgSignificantly reduced affinity for PR.Altered hydrogen bonding and steric hindrance are expected to decrease binding stability.
Biological Activity Potent progestational (agonist) activity. researchgate.netSubstantially lower or negligible progestational activity.Inefficient receptor binding leads to a diminished or abolished biological response.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as epi-dienogest, and its protein target, like the progesterone receptor. ijprems.com These methods provide detailed insights at an atomic level, which are crucial for understanding the basis of biological activity. ibm.com

Molecular Docking Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, often as a binding energy score. nih.gov For epi-dienogest, a docking study would involve placing the molecule into the three-dimensional structure of the progesterone receptor's ligand-binding domain.

While specific docking studies for epi-dienogest are not available in the literature, a comparative docking analysis with dienogest would be highly informative. Dienogest is known to fit snugly into the PR binding pocket, with its 17β-hydroxyl group forming a critical hydrogen bond with a key amino acid residue (e.g., Gln725) and its A-ring keto group interacting with another residue (e.g., Asn719). The inversion of stereochemistry in epi-dienogest would force the molecule to adopt a different, likely less favorable, binding pose. The 17α-hydroxyl group would be misaligned for the optimal hydrogen bond, and the bulky 17β-cyanomethyl group would likely introduce steric clashes with the hydrophobic residues lining the pocket, resulting in a poorer docking score and predicting lower binding affinity.

Molecular Dynamics (MD) Simulations Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability. ibm.comresearchgate.net An MD simulation tracks the movements and interactions of all atoms in the system, including the protein, the ligand, and surrounding solvent molecules. mdpi.com

For a dienogest-PR complex, MD simulations would likely show the ligand remaining stably bound in the pocket, maintaining its key interactions throughout the simulation. In contrast, an MD simulation of an epi-dienogest-PR complex would be expected to reveal significant instability. The suboptimal fit and weaker interactions predicted by docking would likely lead to greater conformational fluctuations of the ligand within the binding site. It is plausible that epi-dienogest would exhibit a shorter residence time in the binding pocket or even dissociate from the receptor entirely during the simulation, providing a dynamic explanation for its predicted lower biological activity. Such simulations are critical for understanding not just if a ligand binds, but how stably it binds, which is a key determinant of its efficacy. nih.gov

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Electrostatic Potential Mapping)

Quantum chemical calculations offer a fundamental understanding of a molecule's electronic properties, which govern its reactivity and intermolecular interactions. researchgate.netlibretexts.org Methods like Density Functional Theory (DFT) are used to analyze properties such as the distribution of electron density and molecular orbital energies. nih.gov

Electrostatic Potential (ESP) Mapping An ESP map illustrates the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). ijprems.comsparkle.pro.br These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonds, which are central to ligand-receptor binding. unil.chmedscape.com

For dienogest, the ESP map would show a region of negative potential around the oxygen of the 17β-hydroxyl group, making it a hydrogen bond acceptor, and a region of positive potential around its hydrogen, making it a hydrogen bond donor. Another negative region would be associated with the C3-keto group. In epi-dienogest, the inversion at C17 would dramatically alter the ESP map in this critical region. The locations of the positive and negative potentials associated with the hydroxyl group would be flipped, disrupting the specific electrostatic complementarity required for potent binding to the progesterone receptor.

HOMO-LUMO Analysis Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

A quantum chemical study on dienogest has been performed to calculate these parameters. way2drug.com While specific calculations for epi-dienogest are not published, the change in stereochemistry at C17 would subtly alter the geometry and electron distribution, leading to changes in the HOMO and LUMO energy levels. This alteration in electronic structure would influence its reactivity and how it interacts with the electron-rich and electron-poor regions within the receptor's binding site.

Table 2: Predicted Comparison of Quantum Chemical Properties

Quantum PropertyDienogestepi-Dienogest (Predicted Effect of Isomerization)Significance for Receptor Interaction
ESP around C17 Defined negative potential from 17β-OH oxygen; specific orientation.Altered map; potential is reoriented due to 17α-OH position.Change in electrostatic complementarity with the receptor's binding site, weakening hydrogen bond formation.
HOMO Energy Calculated value reflects electron-donating capacity. way2drug.comSlightly different energy level.Alters the molecule's ability to participate in charge-transfer interactions with the receptor.
LUMO Energy Calculated value reflects electron-accepting capacity. way2drug.comSlightly different energy level.Alters the molecule's ability to participate in charge-transfer interactions with the receptor.
HOMO-LUMO Gap Correlates with chemical stability. way2drug.comPredicted to be slightly different from dienogest.A change in the gap indicates a change in chemical reactivity and polarizability, affecting the overall interaction profile.

In Silico Prediction of Biological Activities and Molecular Targets

In silico prediction tools are computational methods used in the early stages of drug discovery to forecast the biological activity spectrum of a chemical structure before it is synthesized or tested in a lab. zenodo.org These tools use sophisticated algorithms and knowledge bases derived from vast amounts of experimental data to make their predictions.

One widely used tool is PASS (Prediction of Activity Spectra for Substances). genexplain.com PASS analyzes the 2D structure of a compound and compares it to a large database of biologically active substances. way2drug.com Based on this structure-activity relationship analysis, it calculates the probability of the compound being "active" (Pa) or "inactive" (Pi) for thousands of different biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. genexplain.comyoutube.com This allows for the rapid screening of virtual compounds and the identification of potential new uses for existing molecules.

For a novel compound like epi-dienogest, a PASS prediction would be highly valuable. By submitting its structure to the PASS online server, a researcher could obtain a detailed profile of its likely biological activities. The prediction for epi-dienogest would be expected to differ significantly from that of dienogest due to the structural changes at C17. While dienogest shows high predicted and known activity as a progesterone receptor agonist and for treating conditions like endometriosis, the predicted Pa value for these activities would likely be much lower for epi-dienogest. mdpi.com Conversely, the tool might predict other, unforeseen activities or mechanisms of action resulting from its unique stereochemistry. This could guide further experimental investigation into the potential pharmacology of this specific isomer.

Table 3: Hypothetical PASS Prediction Comparison

Biological ActivityDienogest (Known/High Probability)epi-Dienogest (Hypothetical Prediction)Rationale for Difference
Progesterone receptor agonistPa > 0.7Pa < 0.3The stereochemical inversion at C17 makes the structure dissimilar to known potent progestins in the PASS database.
Endometriosis treatmentPa > 0.5Pa < 0.2This therapeutic effect is primarily mediated by progesterone receptor agonism.
AntiandrogenPa > 0.4 mdpi.comPa value may vary.Antiandrogenic activity also depends on binding to the androgen receptor, which would be affected by the C17 inversion.
Ovulation inhibitorPa > 0.6Pa < 0.2This activity is linked to potent progestogenic effects.
CYP3A4 SubstratePa > 0.5Pa may be similar.Metabolism by cytochrome P450 enzymes is dependent on overall structure and lipophilicity, which may be less affected by C17 stereochemistry than receptor binding is.
Note: Pa (Probability to be Active) values are for illustrative purposes to demonstrate the concept.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netscielo.br The goal is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their structural features. nih.gov

For compounds with stereoisomers, such as dienogest and epi-dienogest, the development of robust QSAR models is particularly challenging but essential. Standard 2D-QSAR models, which use descriptors derived from the 2D representation of a molecule, are often incapable of distinguishing between enantiomers or diastereomers, as these isomers can have identical 2D structures. medchemica.com This is a significant limitation, as stereoisomers frequently exhibit vastly different biological activities.

To address this, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are employed. kg.ac.rs CoMFA models are sensitive to the three-dimensional arrangement of atoms. In this approach, each molecule in a training set is aligned, and the steric and electrostatic fields surrounding it are calculated on a 3D grid. These field values are then used as descriptors to build a statistical model (e.g., using Partial Least Squares regression) that correlates the 3D properties with biological activity.

Developing a specific 3D-QSAR model for a series of progestins including both dienogest and epi-dienogest would be a powerful strategy. Such a model would explicitly account for the different spatial arrangement of the hydroxyl and cyanomethyl groups at C17. The model would learn that the 17β-hydroxyl configuration (as in dienogest) contributes positively to the desired activity, while the 17α-hydroxyl configuration (as in epi-dienogest) contributes negatively. To be effective, such QSAR models must be built on high-quality biological data and validated rigorously using both internal (e.g., cross-validation) and external test sets of molecules. nih.gov The development of such validated, stereochemically-sensitive QSAR models is crucial for the rational design of new, potent, and selective steroid-based drugs and for accurately predicting the activity of isomeric impurities. medchemica.com

Advanced Analytical Chemistry for Research and Characterization of Epi Dienogest

Development and Validation of High-Resolution Chromatographic Methods (e.g., HPLC, LC-MS/MS) for Purity and Isomeric Separation

The separation of epimers, which often share identical mass-to-charge ratios and similar polarities, presents a significant analytical challenge. nih.gov High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the purity assessment and isomeric separation of Dienogest (B1670515) and epi-Dienogest. ijrps.commdpi.com The development of these methods focuses on achieving adequate resolution to distinguish between the two epimers and other related impurities.

Method development involves a systematic optimization of chromatographic conditions. iosrjournals.org Reversed-phase HPLC is commonly employed, utilizing columns with specific selectivities, such as C8 or C18, to exploit subtle differences in the interactions between the analytes and the stationary phase. iosrjournals.orgvulcanchem.com The choice of mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, along with its gradient and flow rate, is critical for achieving separation. nih.govresearchgate.net Validation of these methods is performed according to international guidelines to ensure specificity, linearity, accuracy, precision, and robustness. iosrjournals.orgms-editions.cl

For instance, a validated HPLC method for Dienogest impurities might use a Zorbax Eclipse XDB C-8 column with a water-acetonitrile gradient, achieving resolution between Dienogest and its impurities. Similarly, methods for separating other steroid epimers have been developed, which can be adapted for epi-Dienogest. The coupling of HPLC with mass spectrometry (LC-MS/MS) provides an additional layer of selectivity and sensitivity, which is crucial for confirming the identity of separated peaks and for quantifying low-level impurities. nih.govnih.govresearchgate.net LC-MS/MS methods monitor specific precursor-to-product ion transitions, allowing for the reliable determination of analytes even in complex matrices. nih.gov

ParameterHPLC Method for Dienogest Impurity I LC-MS/MS Method for Dienogest nih.gov
Column Zorbax Eclipse XDB C-8 (4.6 × 150 mm, 5 µm)Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm)
Mobile Phase Gradient of water-acetonitrile (90:10 to 10:90)Isocratic acetonitrile–5 mM ammonium (B1175870) acetate (B1210297) (70:30, v/v)
Flow Rate Not specified in source0.60 mL/min
Detection UV at 240 nmESI-MS/MS
Retention Time Dienogest: 12.3 min; Impurity I: 14.7 min3.0 min (total run time)
Validation Linearity validated over 0.05–1.5% of the analyteLinearity range: 1.003–200.896 ng/mL

Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis in Research Samples

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown compounds and impurities in research samples. researchgate.net Unlike nominal mass spectrometers, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure the mass of an ion with very high accuracy (to the third or fourth decimal place), enabling the determination of its elemental formula. researchgate.netfilab.fr This capability is invaluable for identifying previously unknown impurities, such as epi-Dienogest, in synthetic batches.

In the context of epi-Dienogest research, HRMS is used to obtain the accurate mass of the molecular ion, which helps to confirm its elemental composition (C₂₀H₂₅NO₂). massbank.jp Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS platform provide high-resolution fragmentation patterns. massbank.jp By analyzing these fragments, researchers can piece together the structure of the molecule and differentiate it from other isomers. The fragmentation pattern provides a fingerprint for the compound, which can be used for its identification in various samples. researchgate.net

For example, the analysis of a related Dienogest impurity by LC-ESI-QTOF (a type of HRMS) provided an exact mass for the precursor ion [M+H]⁺ and detailed MS2 spectra at different collision energies. massbank.jp This data allows for confident identification and structural characterization. This systematic workflow, combining elemental formula determination with fragmentation analysis, is crucial for annotating unknown epimetabolites and impurities. nih.govresearchgate.net

Analytical ParameterDienogest Impurity G (LC-ESI-QTOF) massbank.jp
Instrument TripleTOF 6600 SCIEX (LC-ESI-QTOF)
Ionization Mode ESI Positive
Formula C₂₀H₂₃NO₂
Exact Mass 309.1729
Precursor Ion [M+H]⁺ 310.1802
Key Fragments (MS2) Detailed fragmentation pattern available in source
Confidence Level Level 1 (Reference Standard)

Application of Nuclear Magnetic Resonance (NMR) for Impurity Profiling and Structural Confirmation in Synthetic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. beilstein-journals.orgsynthinkchemicals.com While chromatographic and mass spectrometric methods can separate and detect impurities, NMR provides detailed information about the connectivity of atoms and the three-dimensional structure of the molecule. synthinkchemicals.com This is particularly critical for confirming the identity of isomers and epimers like epi-Dienogest, where the key difference lies in the stereochemistry at a single chiral center.

In the impurity profiling of Dienogest, NMR is used in conjunction with HPLC and MS to confirm the structures of isolated impurities. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to assign all proton and carbon signals and establish the bonding framework. Crucially, techniques like the Nuclear Overhauser Effect (NOE) provide through-space correlation data, which can be used to determine the relative configuration of stereocenters, thus definitively distinguishing between Dienogest and epi-Dienogest. researchgate.net The ability of NMR to resolve ambiguities in isomeric impurities makes it an indispensable tool in synthetic chemistry for ensuring the stereochemical integrity of the final product. beilstein-journals.org

NMR ApplicationDescriptionRelevance to epi-Dienogest
Structural Confirmation ¹H and ¹³C NMR provide a unique fingerprint for a molecule, confirming the carbon-hydrogen framework. esschemco.comConfirms the basic Dienogest steroid structure of the epimer.
Impurity Profiling Detects and helps quantify impurities in a bulk sample, even those that are unstable or lack a UV chromophore. ijrps.comCan identify epi-Dienogest in a Dienogest sample and provide quantitative information without needing a reference standard (qNMR).
Stereochemistry Determination 2D NMR techniques, particularly NOESY, reveal spatial proximity between protons, allowing for the assignment of relative stereochemistry. researchgate.netDirectly differentiates the stereochemical configuration at the epimeric center, providing unambiguous proof of structure.

Methods for Trace Analysis of epi-Dienogest in Environmental or Research Matrices

The detection of pharmaceutical compounds and their metabolites or epimers at trace levels in complex matrices, such as environmental water samples, requires highly sensitive and selective analytical methods. researchgate.net Given that synthetic progestins like Dienogest are considered environmental contaminants, methods developed for their trace analysis are directly applicable to epi-Dienogest. theses.cz

The primary technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). researchgate.nettheses.cz These methods involve a sample preparation step, often solid-phase extraction (SPE), to concentrate the analytes and remove matrix interferences. The subsequent LC-MS analysis provides the high sensitivity needed to detect concentrations in the nanogram per liter (ng/L) range. theses.cz

For example, a method for detecting 17 selected progestogens, including Dienogest, in wastewater and surface water utilized automated whole-water SPE followed by LC-APCI/APPI-HRPS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization/Atmospheric Pressure Photoionization-High Resolution Product Scan). theses.cz This method achieved limits of quantification (LOQs) ranging from 0.02 to 0.87 ng/L, demonstrating the capability to monitor for these compounds in the aquatic environment. theses.cz Such methodologies are crucial for research into the environmental fate and potential ecological effects of epi-Dienogest.

ParameterMethod for Trace Analysis of Progestogens theses.cz
Technique Automated whole water Solid Phase Extraction (SPE) with LC-APCI/APPI-HRPS
Matrices Wastewater, Surface water
Analytes Included Dienogest among 17 progestogens
Spike Levels 5 and 50 ng/L
Recoveries 60% to 140%
Limit of Quantification (LOQ) 0.02 to 0.87 ng/L

Comparative Academic Studies with Dienogest and Other Steroidal Progestins Mechanistic and Synthetic Focus

Comparison of Synthetic Challenges and Efficiency in Producing Specific Stereoisomers

The synthesis of steroidal compounds like Dienogest (B1670515) is a multi-step process where precise control of stereochemistry is paramount. The therapeutic efficacy of Dienogest is intrinsically linked to its specific three-dimensional structure. The formation of epimers, such as 17-epi-Dienogest, represents a significant challenge in synthetic efficiency and purification.

Formation and Control of 17-epi-Dienogest

Research and manufacturing data indicate that the epimer of Dienogest at the C-17 position, 17-epi-Dienogest, can emerge as a specific impurity during the synthesis of the primary compound. One critical stage where this epimer can form is during the deprotection of a ketal intermediate, specifically 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene. vulcanchem.com This step is highly sensitive, and maintaining stereochemical control at the C-17 carbon is essential to prevent the formation of the undesired epimer.

Synthetic Efficiency and Purification

To achieve the high purity required for pharmaceutical use, specific purification techniques are employed to remove impurities, including 17-epi-Dienogest. Crystallization is a preferred method. For instance, crude Dienogest can be dissolved in a dimethylformamide-water mixture, treated with activated charcoal, and then precipitated. This process has been shown to effectively reduce the level of the 17-epi-Dienogest impurity to below the 0.05% threshold required by quality control standards. vulcanchem.com The need for such stringent purification underscores the challenge in preventing the formation of this stereoisomer during synthesis.

Differential Molecular Mechanisms of Action Compared to Dienogest

The biological activity of a steroid is dictated by its ability to bind to and activate specific nuclear receptors. Even minor changes in stereochemistry, such as the inversion of a single chiral center, can significantly alter this interaction.

Dienogest is recognized for its high selectivity and potent agonist activity at the progesterone (B1679170) receptor (PR), which underpins its therapeutic effects. nih.govnih.gov It has a relatively weak affinity for the PR in vitro (about 10% that of progesterone) but demonstrates very high progestogenic activity in vivo. wikipedia.orgnih.gov Furthermore, it possesses notable antiandrogenic properties and does not bind to estrogen, glucocorticoid, or mineralocorticoid receptors. nih.govwikipedia.orgtermedia.pl

In contrast, the epimerization at the C-17 position in epi-Dienogest is expected to alter its binding affinity and subsequent biological activity. While direct, extensive studies on epi-Dienogest are limited, analysis of a structurally related C-17 stereoisomer, identified as Dienogest Impurity I, revealed that the stereoinversion at C-17 reduces progesterone receptor binding affinity by approximately 40% compared to Dienogest. This diminished affinity would logically lead to a reduced progestogenic effect. The change in the spatial orientation of the substituents at C-17 hinders the optimal fit into the ligand-binding pocket of the progesterone receptor.

Structure-Based Comparison with Other Clinically Relevant Progestins and Their Epimers

The structure of Dienogest is unique among 19-nortestosterone derivatives. It features a cyanomethyl group at the C17α position instead of the more common ethynyl (B1212043) group, and a double bond between C9 and C10. wikipedia.orgtermedia.pl This C17α cyanomethyl group is credited with conferring its antiandrogenic activity, a departure from the androgenic properties seen in many other progestins in its class. wikipedia.org

This principle is fundamental in steroid pharmacology. For many clinically relevant progestins, specific stereoisomers are required for activity. For example, levonorgestrel (B1675169) is the biologically active enantiomer, while its counterpart, dextronorgestrel, is inactive. While not a direct epimer, this highlights the critical role of stereochemistry in defining the pharmacological profile of steroidal drugs. The case of epi-Dienogest serves as a specific example of how epimerization at a key position can negatively impact the desired therapeutic action.

Novel Research Applications and Future Directions for Epi Dienogest As a Scientific Probe

Utility of epi-Dienogest as a Chemical Probe for Steroid Receptor Ligand Specificity

Dienogest (B1670515) is known for its high selectivity and potent agonistic activity at the progesterone (B1679170) receptor (PR), while exhibiting minimal affinity for androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. nih.govpoliklinika-harni.hr This specificity is a cornerstone of its therapeutic profile. dovepress.com Epi-Dienogest, with its inverted stereochemistry at the 17-position (17S-hydroxy, 17R-cyanomethyl compared to Dienogest's 17R-hydroxy, 17S-cyanomethyl), serves as an ideal chemical probe to dissect the structural determinants of this receptor specificity.

Comparative binding assays using Dienogest and epi-Dienogest can provide high-resolution data on the topology of the PR ligand-binding pocket. By quantifying the differences in binding affinity (Kd) and functional activity (EC50) between the two epimers, researchers can elucidate the precise role of the 17-position substituents in establishing high-affinity interactions. Such studies could reveal which specific amino acid residues within the receptor's binding site form critical hydrogen bonds or experience steric hindrance with the altered configuration of epi-Dienogest.

Furthermore, testing epi-Dienogest against a panel of other steroid receptors (AR, GR, MR, and estrogen receptors) can help to understand the molecular basis of off-target effects seen with other progestins. nih.gov If epi-Dienogest shows altered affinity for these receptors compared to Dienogest, it would highlight the C17 configuration as a critical switch for multi-receptor promiscuity or specificity. This knowledge is invaluable for the rational design of future progestins with even more refined and targeted activity. Future research could focus on comparative receptor binding studies to fully map the biological activity profile of epi-Dienogest. vulcanchem.com

Table 1: Comparative Receptor Binding Profile of Dienogest and Hypothetical Profile of epi-Dienogest This table presents the known receptor activity of Dienogest and a hypothesized profile for epi-Dienogest to illustrate its potential as a chemical probe. Actual experimental data for epi-Dienogest is required for confirmation.

ReceptorDienogest Activity nih.govHypothetical epi-Dienogest ActivityResearch Implication
Progesterone Receptor (PR)Potent AgonistPotentially Reduced or No Agonist ActivityDefines the importance of the 17R-OH configuration for PR activation.
Androgen Receptor (AR)AntagonistPotentially Altered (Increased or Decreased) Antagonistic ActivityInvestigates the role of C17 stereochemistry in anti-androgenic effects.
Glucocorticoid Receptor (GR)No Significant ActionPotentially No Significant ActionConfirms the structural features required to avoid GR-mediated side effects.
Mineralocorticoid Receptor (MR)No Significant ActionPotentially No Significant ActionElucidates the steric requirements for MR binding.

Application in Investigating Stereoselective Drug Metabolism Pathways

The metabolism of chiral drugs is often stereoselective, meaning that metabolic enzymes can show a preference for one stereoisomer over another, leading to significant differences in pharmacokinetics between isomers. nih.gov Dienogest is primarily metabolized in the liver through hydroxylation, largely via the cytochrome P450 3A4 (CYP3A4) enzyme. wikipedia.org Epi-Dienogest is an essential tool for investigating the stereoselectivity of these metabolic pathways.

By incubating both Dienogest and epi-Dienogest with human liver microsomes or specific recombinant CYP enzymes, researchers can directly compare the rates of metabolism and the profiles of the resulting metabolites. Such experiments can determine whether CYP3A4 and other enzymes exhibit a preference for the naturally occurring Dienogest over its epimer. A significant difference in the rate of metabolism would provide strong evidence for the stereoselective nature of the enzyme's active site and its specific orientation requirements for substrate binding. nih.gov

Moreover, analyzing the metabolites of epi-Dienogest could reveal novel metabolic pathways. It is possible that the altered stereochemistry of epi-Dienogest either blocks typical metabolic routes or opens up new ones, leading to the formation of unique metabolites. Identifying these products would offer deeper insight into the versatility and structural constraints of drug-metabolizing enzymes. nih.gov Deuterium-labeled variants of epi-Dienogest, similar to those available for Dienogest (e.g., Dienogest-d4), could further aid in these metabolic studies by allowing for precise tracking and quantification using mass spectrometry. synzeal.com

Role in Understanding Steroid Biosynthesis and Degradation Research

The biosynthesis and degradation of endogenous steroids are complex processes governed by a cascade of enzymes, many of which are stereospecific. nih.gov These pathways are critical for normal physiological function, and their dysregulation is implicated in various diseases. nih.gov While not a natural steroid, epi-Dienogest can be used as a substrate analog or probe to explore the stereochemical requirements of enzymes involved in steroidogenesis and catabolism.

For instance, hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus and are often highly stereospecific. Epi-Dienogest, with its 17S-hydroxy group, could be used to test the substrate specificity of various HSDs, such as 17β-HSD, to determine if they can recognize and metabolize a substrate with this "unnatural" configuration. Such research helps to map the active site and understand the structural basis for the regio- and stereoselectivity of these crucial enzymes. nih.gov

Similarly, in environmental science, microbial degradation is a key process for the removal of synthetic steroids from ecosystems. nih.gov Studies on the microbial degradation of steroids have identified specific pathways for breaking down the steroid core. mdpi.com Epi-Dienogest could be used in microbial cultures to investigate whether the microorganisms capable of degrading Dienogest can also metabolize its epimer. This would provide valuable information on the stereochemical adaptability of microbial catabolic enzymes and the environmental fate of such pharmaceutical compounds.

Potential as a Reference Standard for Advanced Analytical Method Development

One of the most immediate and critical applications of epi-Dienogest is its use as a certified reference standard in the development and validation of advanced analytical methods. axios-research.com In pharmaceutical manufacturing, controlling impurities is a regulatory requirement to ensure the safety and efficacy of the final drug product. Since epi-Dienogest can arise as a process-related impurity during the synthesis of Dienogest, its accurate detection and quantification are essential. vulcanchem.comcleanchemlab.com

Epi-Dienogest is used to validate the specificity of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods must be able to resolve Dienogest from its epimer and other related impurities. synzeal.com By using a pure standard of epi-Dienogest, analytical chemists can confirm the retention time and response of the impurity, thereby ensuring the method can accurately separate it from the active pharmaceutical ingredient (API).

The development of such chiral separation methods is often challenging and may require specialized chiral stationary phases or derivatization techniques to achieve baseline separation. diva-portal.orgnih.govnih.gov Having a reference standard like epi-Dienogest is indispensable for optimizing these complex analytical procedures, which are vital for routine quality control of Dienogest drug substances and products. synzeal.comsynzeal.com

Table 2: Analytical Methods Utilizing epi-Dienogest as a Reference Standard Based on typical methods for separating stereoisomers and impurities of Dienogest.

Analytical TechniquePurposeKey ParametersReference
Reversed-Phase HPLC with UV DetectionQuantification of epi-Dienogest impurity in Dienogest API.C8 or C18 column, water-acetonitrile gradient, UV detection at ~240 nm.
LC-MS/MSHigh-sensitivity detection and structural confirmation of epi-Dienogest.Utilizes fragmentation patterns to differentiate between isomers.
Chiral HPLC/SFCSeparation of Dienogest from its stereoisomers for purity assessment.Requires specialized chiral stationary phases (e.g., polysaccharide-based). diva-portal.orgnih.gov

Q & A

Q. What experimental methodologies are recommended for analyzing genome-wide gene expression changes in endometriotic stromal cells treated with dienogest?

Researchers should use microarray-based genome-wide profiling to identify differentially expressed genes (DEGs) between treated and untreated cells. Validation via quantitative RT-PCR (e.g., MMP-1, MMP-3, TIMP-4) is critical to confirm microarray results. Pathway analysis tools like Ingenuity Pathways Analysis (IPA) can identify canonical pathways (e.g., MMP suppression) impacted by dienogest .

Q. How can systematic reviews and meta-analyses be designed to evaluate dienogest efficacy in adenomyosis?

Include studies with standardized endpoints (e.g., dysmenorrhea reduction via VAS scores) and perform subgroup analyses based on patient age, disease duration, or lesion severity. Use multivariable regression to adjust for confounders and assess heterogeneity using I² statistics. Prioritize randomized controlled trials (RCTs) to ensure data robustness .

Q. What molecular mechanisms underlie dienogest’s anti-proliferative effects on endometrial cells?

Dienogest suppresses cyclin D1 expression, inhibiting cell cycle progression in endometrial epithelial cells. Validate findings using 5-bromo-2'-deoxyuridine incorporation assays and time-course mRNA analysis (e.g., cyclin E1 downregulation). Cross-validate with immunohistochemistry (IHC) to confirm protein-level changes .

Advanced Research Questions

Q. How can contradictory findings in dienogest studies (e.g., heterogeneous pain reduction outcomes) be resolved?

Conduct sensitivity analyses to identify sources of heterogeneity (e.g., dosage variations, patient adherence). Use random-effects models in meta-analyses to account for between-study variability. Report subgroup-specific efficacy metrics (e.g., pelvic pain reduction in patients with severe lesions) to clarify clinical relevance .

Q. What strategies optimize pathway analysis when studying dienogest’s suppression of matrix metalloproteinases (MMPs)?

Focus on canonical pathways enriched in DEGs (e.g., extracellular matrix remodeling, macrophage chemotaxis). Prioritize MMP-1, MMP-3, and MMP-10 for validation due to their central role in endometriosis pathogenesis. Combine IPA with gene ontology (GO) terms (e.g., "collagen catabolic process") to contextualize mechanistic insights .

Q. How should researchers address variability in adverse event reporting across dienogest trials?

Apply standardized adverse event classification (e.g., CTCAE criteria) and stratify analyses by event severity. Use risk ratios (RR) with 95% confidence intervals to compare dienogest and placebo groups. Report absolute risk differences to inform clinical risk-benefit assessments .

Q. What experimental designs are suitable for investigating dienogest’s upstream regulators (e.g., CSF1, MST1)?

Use siRNA knockdown or CRISPR-Cas9 to silence candidate regulators in vitro and assess downstream MMP expression. Validate findings with IHC in patient-derived tissue samples. Correlate CSF1/MST1 levels with clinical outcomes (e.g., pain recurrence) in longitudinal cohorts .

Methodological Considerations

Q. How can qRT-PCR be optimized for validating microarray data in dienogest studies?

Select genes with fold changes ≥2 and p-values <0.05 from microarray results. Normalize qRT-PCR data using housekeeping genes (e.g., GAPDH) and calculate relative expression via the 2^(-ΔΔCt) method. Include technical replicates to ensure reproducibility .

Q. What statistical approaches mitigate bias in meta-analyses of dienogest’s safety profile?

Perform Egger’s regression test to assess publication bias. Use the GRADE framework to evaluate evidence quality, downgrading for high heterogeneity (I² >50%) or small sample sizes. Pre-register protocols on platforms like PROSPERO to enhance transparency .

Data Interpretation Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide dienogest research questions?

  • Feasible: Ensure access to patient cohorts with well-characterized endometriosis subtypes.
  • Novel: Investigate understudied pathways (e.g., TIMP-4 upregulation).
  • Ethical: Prioritize RCTs with placebo controls only when clinically justified.
  • Relevant: Align outcomes with patient priorities (e.g., pain reduction, fertility preservation) .

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